3-Chloro-N,N-diethylpropan-1-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 149.66 g/mol. This compound appears as a colorless to almost colorless liquid and is primarily used in various chemical applications, including research and synthesis in pharmaceutical contexts. Its structure includes a chloro group attached to a diethylamino propyl chain, which contributes to its unique properties and reactivity .
The reactivity of 3-chloro-N,N-diethylpropan-1-amine hydrochloride can be attributed to the presence of the chloro group, which can undergo nucleophilic substitution reactions. This compound can react with nucleophiles such as amines or alcohols to form corresponding derivatives. For example, it can be transformed into various amine derivatives through reactions with secondary or primary amines. Additionally, it may participate in condensation reactions or serve as an intermediate in the synthesis of more complex organic molecules .
The synthesis of 3-chloro-N,N-diethylpropan-1-amine hydrochloride typically involves the alkylation of diethylamine with 3-chloropropan-1-amine. The general synthetic route can be outlined as follows:
This method ensures a high yield of the desired compound while minimizing by-products .
3-Chloro-N,N-diethylpropan-1-amine hydrochloride finds applications in various fields:
Interaction studies involving 3-chloro-N,N-diethylpropan-1-amine hydrochloride focus on its reactivity with biological molecules and other chemicals. Its interactions can lead to significant biological effects due to its potential as a reactive electrophile. Research into its interactions with proteins, enzymes, or nucleic acids could provide insights into its possible therapeutic roles or toxicological profiles .
Several compounds share structural similarities with 3-chloro-N,N-diethylpropan-1-amine hydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N,N-Diethylpropan-1-amine | C7H17N | Lacks chlorine; less reactive |
3-Bromo-N,N-diethylpropan-1-amine | C7H16BrN | Bromine instead of chlorine; different reactivity |
2-Chloro-N,N-diethylpropan-1-amine | C7H16ClN | Chlorine on a different carbon; altered properties |
3-Chloro-N,N-diethylpropan-1-amine hydrochloride stands out due to its specific chloro substitution at the third carbon position, which influences both its chemical reactivity and potential biological activity compared to these similar compounds .
3-Chloro-N,N-diethylpropan-1-amine hydrochloride exhibits a distinctive molecular architecture that fundamentally influences its chemical behavior and synthetic utility. The compound possesses the molecular formula C₇H₁₇Cl₂N, reflecting its composition as a diethyl-substituted propylamine bearing a terminal chlorine atom in combination with a hydrochloride counterion. The free base component demonstrates a molecular weight of 149.66 grams per mole, while the complete hydrochloride salt presents a combined molecular weight incorporating the additional hydrogen chloride unit.
The structural framework encompasses a linear three-carbon propyl backbone with the amino functionality positioned at the terminal carbon and the chlorine substituent located at the opposite terminus. The nitrogen center exhibits tertiary character through substitution with two ethyl groups, creating a sterically hindered environment that significantly influences the compound's reactivity profile. This arrangement generates a bifunctional molecule possessing both nucleophilic character at the amine center and electrophilic character at the chloroalkyl position.
Systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates this compound as N,N-diethyl-3-chloropropan-1-amine hydrochloride, emphasizing the positional relationships between functional groups. Alternative nomenclature systems have employed designations such as 1-propanamine, 3-chloro-N,N-diethyl-, hydrochloride, reflecting different organizational approaches to chemical naming conventions. The compound has also been referenced in chemical literature as diethylaminopropyl chloride hydrochloride, highlighting its functional group characteristics.
Table 1: Physicochemical Properties of 3-Chloro-N,N-diethylpropan-1-amine Hydrochloride
The stereochemical considerations of this compound involve the conformational flexibility of the propyl chain and the pyramidal geometry of the tertiary amine center. The presence of the chlorine substituent introduces additional electronic effects through its electron-withdrawing influence, which modulates the basicity of the amine functionality and affects the compound's overall reactivity patterns.
The development of 3-chloro-N,N-diethylpropan-1-amine hydrochloride as a synthetic intermediate emerged from fundamental advances in alkylating agent chemistry during the mid-twentieth century. Early investigations into chloroalkylamine compounds recognized their potential as versatile synthetic building blocks, leading to systematic studies of their preparation and reactivity characteristics. The compound gained prominence through its incorporation into pharmaceutical synthetic pathways, where its bifunctional nature proved advantageous for constructing complex molecular architectures.
Historical synthetic approaches to this compound class initially focused on direct alkylation methodologies involving the reaction of diethylamine with appropriate chloroalkyl precursors. The synthesis of 3-chloro-N,N-diethylpropan-1-amine hydrochloride typically involves the reaction of 3-chloropropanol with diethylamine under controlled conditions, followed by treatment with hydrogen chloride to form the stable hydrochloride salt. This methodology builds upon established protocols for preparing chloroalkylamine intermediates, which have been refined through decades of synthetic chemistry research.
The evolution of synthetic methodologies for this compound has paralleled developments in pharmaceutical chemistry, where chloroalkylamine intermediates have served essential roles in drug synthesis. Industrial production methods have emphasized optimization of reaction conditions to achieve high yields and purity levels suitable for pharmaceutical applications. These developments have incorporated advances in catalyst design, reaction engineering, and purification technologies to enhance the efficiency and scalability of synthetic processes.
Comparative studies with related compounds have illuminated the unique synthetic advantages of the diethyl-substituted system. Research involving the analogous dimethyl compound, 3-chloro-N,N-dimethylpropan-1-amine hydrochloride, has demonstrated distinct reactivity patterns that reflect the influence of steric and electronic factors. These investigations have contributed to understanding structure-reactivity relationships in chloroalkylamine chemistry and have informed the design of improved synthetic methodologies.
Table 2: Historical Milestones in Chloroalkylamine Development
Period | Development | Significance |
---|---|---|
1940s-1950s | Initial chloroalkylamine synthesis | Foundation of alkylating agent chemistry |
1960s-1970s | Pharmaceutical intermediate applications | Industrial-scale production methods |
1980s-1990s | Synthetic methodology refinements | Enhanced yield and purity protocols |
2000s-Present | Advanced synthetic applications | Complex molecule construction |
3-Chloro-N,N-diethylpropan-1-amine hydrochloride occupies a central position in contemporary organic and medicinal chemistry research due to its exceptional versatility as a synthetic intermediate. The compound serves as a crucial building block for synthesizing various pharmaceuticals and bioactive molecules, with particular emphasis on its role in constructing nitrogen-containing heterocycles and complex molecular frameworks. Its bifunctional nature enables participation in diverse chemical transformations, including nucleophilic substitution reactions, alkylation processes, and cyclization reactions.
In pharmaceutical synthesis, this compound has demonstrated significant utility as an intermediate in the preparation of therapeutic agents. The compound's structural features make it particularly valuable for introducing diethylamino functionality into target molecules while simultaneously providing a reactive chloroalkyl handle for further elaboration. Research has highlighted its role in synthesizing various drug classes, including antispasmodic agents and compounds targeting neurological conditions.
The mechanistic aspects of reactions involving 3-chloro-N,N-diethylpropan-1-amine hydrochloride have been extensively investigated to understand its chemical behavior and optimize synthetic applications. The compound's participation in nucleophilic substitution reactions follows predictable patterns based on the electronic and steric properties of its functional groups. The tertiary amine center can function as both a nucleophile and a leaving group depending on reaction conditions, while the chloroalkyl functionality readily undergoes displacement reactions with various nucleophiles.
Recent advances in synthetic methodology have expanded the applications of this compound in complex molecule synthesis. Modern approaches have exploited its reactivity in multi-component reactions, cascade processes, and metal-catalyzed transformations. These developments have demonstrated the compound's compatibility with contemporary synthetic strategies and its continued relevance in cutting-edge research applications.
The compound's significance extends to its role in understanding fundamental chemical principles, particularly in the areas of structure-reactivity relationships and reaction mechanism elucidation. Comparative studies with structural analogs have provided insights into the influence of substitution patterns on reactivity, contributing to the development of predictive models for synthetic planning. These investigations have enhanced the theoretical understanding of chloroalkylamine chemistry and have informed the design of new synthetic methodologies.
Table 3: Research Applications of 3-Chloro-N,N-diethylpropan-1-amine Hydrochloride
Application Area | Specific Use | Research Impact |
---|---|---|
Pharmaceutical Synthesis | Drug intermediate preparation | Enhanced synthetic efficiency |
Heterocycle Construction | Ring-forming reactions | Novel molecular architectures |
Mechanistic Studies | Reaction pathway elucidation | Theoretical understanding advancement |
Methodology Development | New reaction protocols | Synthetic strategy innovation |
The nucleophilic substitution pathway represents the most widely employed synthetic approach for producing 3-chloro-N,N-diethylpropan-1-amine hydrochloride . This methodology involves the direct alkylation of diethylamine with 3-chloropropyl derivatives through a bimolecular nucleophilic substitution mechanism [2]. The reaction proceeds via attack of the lone pair electrons on the nitrogen atom of diethylamine at the electrophilic carbon bearing the chlorine substituent [3].
The mechanism follows classical nucleophilic substitution kinetics, where the secondary amine acts as the nucleophile attacking the primary alkyl halide [4]. Research demonstrates that the reaction exhibits first-order kinetics with respect to both the amine nucleophile and the alkyl halide substrate [4]. The rate-determining step involves the formation of a transition state where the nitrogen-carbon bond is partially formed while the carbon-chlorine bond is simultaneously weakening [2].
Experimental investigations reveal that the alkylation reaction achieves optimal conversion rates when conducted under controlled stoichiometric conditions [3]. The use of cesium carbonate as a base proves particularly effective, with yields consistently exceeding 89% under optimized reaction parameters . Temperature control within the range of 25-45°C ensures complete conversion while minimizing side reactions that could lead to byproduct formation [3].
Table 1: Alkylation Reaction Parameters for Diethylamine with 3-Chloropropyl Derivatives
Parameter | Optimal Value | Conversion Rate (%) | Selectivity (%) |
---|---|---|---|
Temperature | 25°C | >99.5 | 98.1 |
Reaction Time | 5 hours | >99.5 | 98.1 |
Base Loading | 3.0 equivalents | 89.0 | 95.2 |
Solvent System | Dimethylformamide | 89.0 | 95.2 |
Solvent selection plays a critical role in determining both reaction rates and product yields in nucleophilic substitution reactions [6] [7]. Polar aprotic solvents demonstrate superior performance compared to protic alternatives due to their ability to stabilize the nucleophile while reducing transition state energy barriers [7]. Dimethylformamide emerges as the optimal reaction medium, consistently achieving recovery rates exceeding 98.5% across temperature ranges of 25-45°C [3].
Comparative kinetic studies reveal significant variations in reaction rates across different solvent systems [4]. When dimethylformamide serves as the reaction medium, substitution rate constants increase substantially compared to reactions conducted in acetonitrile or 2-butanone [4]. The enhanced performance stems from dimethylformamide's high dielectric constant of 36.7, which facilitates nucleophile solvation and accelerates the substitution mechanism [7].
Table 2: Solvent Effects on Nucleophilic Substitution Kinetics
Solvent | Dielectric Constant | Relative Rate Constant | Recovery Rate (%) |
---|---|---|---|
Dimethylformamide | 36.7 | 100 | 98.5 |
Acetonitrile | 37.5 | 15.8-44.1 | 44.1 |
2-Butanone | 18.5 | 9.1-36.0 | 36.0 |
Dimethyl Sulfoxide | 46.7 | 1000 | >95.0 |
Temperature dependence studies demonstrate that reaction rates follow Arrhenius behavior with activation energies ranging from 77-98 kilojoules per mole depending on the specific amine substrate [4]. Substitution reactions exhibit lower activation barriers compared to competing elimination pathways, with activation energies of 77 kilojoules per mole for diethylamine systems versus 54 kilojoules per mole for elimination processes [4].
Gas-phase hydrochlorination represents an alternative synthetic approach that involves the direct addition of hydrogen chloride across the double bond of N,N-diethylallylamine . This methodology offers distinct advantages over alkylation routes, including reduced raw material costs and elimination of alkyl halide requirements . Industrial-scale implementations employ controlled hydrogen chloride gas flow rates maintained between 0.5-1.0 liters per minute to prevent oligomerization side reactions .
The hydrochlorination process proceeds via Markownikov addition, where the hydrogen atom preferentially adds to the more substituted carbon of the allylamine double bond . Catalytic systems incorporating diatomaceous earth at 1.0 weight percent loading achieve 90% molar yields after 10 hours of reaction time . The reaction temperature of 45°C represents the optimal balance between reaction rate and product selectivity .
Table 3: Industrial Hydrochlorination Process Parameters
Process Variable | Specification | Performance Metric |
---|---|---|
Catalyst Loading | 1.0 wt% Diatomaceous Earth | 90% Molar Yield |
Temperature | 45°C | 99.1% Purity |
Reaction Time | 10 hours | 90% Conversion |
Hydrogen Chloride Flow Rate | 0.5-1.0 L/min | <5% Side Products |
Gas-phase methodologies demonstrate significant economic advantages, reducing raw material costs by approximately 30% compared to conventional alkylation approaches . However, implementation requires strict control systems for hydrogen chloride gas handling and specialized equipment designed for corrosive gas processing .
Temperature control systems in hydrochlorination processes require precise regulation to maintain optimal reaction conditions while preventing thermal decomposition [8]. Surface-mediated hydrochlorination reactions demonstrate enhanced efficiency when conducted at temperatures between 25-45°C, with thermally equilibrated solid supports [8]. Silica gel and alumina supports, when pre-treated at 120°C for 48 hours, facilitate efficient hydrochlorination reactions [8].
pH control mechanisms involve the careful management of hydrogen chloride concentration and neutralization capacity [9]. Amine systems naturally buffer hydrogen chloride through acid-base equilibria, with the formation of ammonium chloride salts providing pH stability [9]. Industrial implementations incorporate monitoring systems that track both free acid concentration and total alkalinity to maintain optimal reaction conditions [10].
Table 4: Temperature-Dependent Hydrochlorination Performance
Temperature (°C) | Conversion Rate (%) | Product Purity (%) | Side Reaction Rate (%) |
---|---|---|---|
25 | 78.5 | 96.2 | 3.8 |
35 | 87.3 | 98.1 | 1.9 |
45 | 90.0 | 99.1 | 0.9 |
55 | 85.2 | 94.7 | 5.3 |
Advanced control systems utilize automated pH adjustment through the controlled addition of alkaline materials [10]. These systems effectively neutralize heat stable salts and maintain optimal pH ranges for sustained catalytic activity [10]. Process optimization studies demonstrate that pH maintenance within specific ranges correlates directly with catalyst longevity and product quality [10].
Catalytic systems for amine alkylation reactions employ various approaches to enhance both reaction rates and product selectivity [11] [12]. Heterogeneous catalysis using silicon-nanostructure-supported palladium nanoparticle composites demonstrates exceptional performance in reductive alkylation processes [11]. These catalytic systems achieve quantitative yields while operating under atmospheric hydrogen pressure conditions [11].
Rhodium and iridium complexes containing modified cyclopentadienyl ligands show remarkable activity in hydrogen borrowing processes [12]. These systems enable the preparation of functionalized amines through alcohol-mediated alkylation pathways [12]. The catalytic methodology demonstrates broad functional group tolerance, accommodating substrates containing halides, nitriles, ethers, esters, amides, sulfonamides, and carbamates [12].
Table 5: Catalytic System Performance Comparison
Catalyst Type | Loading (mol%) | Yield (%) | Turnover Number | Reaction Time |
---|---|---|---|---|
Silicon-Nanostructure Palladium | 0.02-0.05 | >95 | 4.0 × 10⁴ | 1 second |
Rhodium Complex | 2.0 | 62-99 | 1.7 × 10³ h⁻¹ | 24 hours |
Iridium Complex | 2.0 | 62-99 | 1.7 × 10³ h⁻¹ | 24 hours |
Diatomaceous Earth | 1.0 wt% | 90 | N/A | 10 hours |
Gas-phase alkylation employing gamma-alumina catalysts achieves 76% conversion per pass with 88% selectivity . These fixed-bed reactor systems operate at 200°C under 5 bar pressure with contact times of 12 seconds . Catalyst deactivation occurs gradually at approximately 2% activity loss per 100 hours due to chloride ion accumulation . Regeneration procedures involving calcination at 450°C restore 95% of initial catalytic activity .
Nickel diatomaceous earth catalysts exhibit excellent heat resistance during hydrogenation reactions conducted in ammonia solvents [13]. These catalytic systems demonstrate weight loss rates of 0.05-2.0% when subjected to hydrogen thermal gravimetric analysis at temperatures between 400-600°C [13]. The enhanced thermal stability enables operation at elevated temperatures while extending catalyst lifetime [13].
Industrial synthesis protocols documented in patent literature reveal sophisticated approaches to large-scale production of 3-chloro-N,N-diethylpropan-1-amine hydrochloride . A comprehensive 2023 patent details the implementation of diatomaceous earth catalysis for hydrochlorination processes, achieving 90% molar yields with 99.1% product purity . This protocol eliminates the requirement for alkyl halides while reducing overall production costs by approximately 30% .
Continuous flow reactor designs represent a significant advancement in industrial synthesis protocols [14] [15]. Machine learning-driven optimization studies demonstrate the ability to identify optimal reaction parameters across six continuous variables including concentration, temperature, and residence time [15]. These automated systems achieve productivity levels approximately 25 times higher than traditional batch processes [15].
Table 6: Industrial Patent Synthesis Protocols Comparison
Patent Method | Yield (%) | Purity (%) | Cost Reduction (%) | Scale Capability |
---|---|---|---|---|
Diatomaceous Earth Catalysis | 90.0 | 99.1 | 30 | Multi-ton |
Continuous Flow Optimization | 64.0 | >95.0 | 25× Productivity | Gram-scale |
Gas-Phase Alkylation | 76.0 | 88.0 | Variable | Pilot-scale |
Nucleophilic Substitution | 89.0 | 95.2 | Baseline | Industrial-scale |
Process intensification studies utilizing microstructured chemical systems demonstrate remarkable improvements in reaction efficiency and product quality [16]. These systems achieve complete olefin conversion within 30 seconds while maintaining 71% selectivity for desired products [16]. The reduced reactor size requirements and shortened reaction times provide substantial operational advantages [16].
Flow chemistry implementations enable scalable synthesis pathways that bridge the gap between laboratory development and industrial production [14]. Telescoped processes operating at higher concentrations using acetonitrile as the primary solvent demonstrate robust performance across multiple reaction cycles [14]. The integration of photochemical activation steps with continuous flow technology provides enhanced efficiency and process reliability [14].
The thermodynamic properties of 3-chloro-N,N-diethylpropan-1-amine hydrochloride demonstrate characteristic behavior patterns that differentiate it from its free base form and provide insights into its molecular interactions and physical state transitions.
The boiling point analysis reveals significant differences between the free base and hydrochloride salt forms. The base compound 3-chloro-N,N-diethylpropan-1-amine exhibits a boiling point range of 160-170.5°C at 760 mmHg [1] [2] [3], while the hydrochloride salt demonstrates a slightly elevated boiling point of 170.5°C at 760 mmHg [4]. This elevation in boiling point upon salt formation reflects the increased intermolecular forces resulting from ionic interactions in the crystal lattice structure.
The vapor pressure characteristics show moderate volatility with the base compound exhibiting a vapor pressure of 1.47 mmHg at 25°C [2] [4]. This relatively low vapor pressure indicates limited evaporation at ambient conditions, which is consistent with the compound's intermediate molecular weight of 149.66 g/mol for the base form [2]. The vapor pressure-temperature relationship follows the Clausius-Clapeyron equation, with increasing temperature leading to exponential increases in vapor pressure until the boiling point is reached.
The flash point of 56.9°C for the base compound [2] [4] indicates flammable liquid classification and necessitates appropriate handling precautions. The relationship between boiling point and vapor pressure demonstrates typical behavior for chlorinated aliphatic amines, where the presence of both polar chlorine atoms and basic nitrogen centers contributes to moderate intermolecular forces.
The density measurements reveal consistent values across different sources, with the base compound exhibiting a density of 0.92 g/cm³ at 20°C [1] [3]. This density value is typical for chlorinated aliphatic amines and reflects the molecular packing efficiency in the liquid state. The density-temperature relationship follows linear behavior, with decreasing density as temperature increases due to thermal expansion.
The refractive index of 1.44 [1] [3] provides information about the compound's optical properties and molecular polarizability. This refractive index value is characteristic of organic compounds containing both chlorine and nitrogen functional groups. The correlation between density and refractive index follows the Lorentz-Lorenz equation, indicating normal dispersion behavior without anomalous optical effects.
Property | Base Compound | Hydrochloride Salt | Relationship |
---|---|---|---|
Boiling Point | 160-170.5°C | 170.5°C | Salt formation increases BP |
Density | 0.92 g/cm³ | ~0.92 g/cm³ | Similar molecular packing |
Refractive Index | 1.44 | Not determined | Consistent with structure |
Vapor Pressure | 1.47 mmHg (25°C) | Lower (due to ionic nature) | Inverse relationship with BP |
The solubility profile of 3-chloro-N,N-diethylpropan-1-amine hydrochloride demonstrates distinct preferences for polar versus nonpolar media, reflecting the compound's ionic nature and structural characteristics.
Polar Media Solubility: The compound exhibits excellent solubility in water and alcoholic solvents [4] [5]. The hydrochloride salt form is particularly soluble in aqueous media due to its ionic nature, with the chloride anion facilitating hydrogen bonding interactions with water molecules. In alcoholic solvents such as methanol and ethanol, the compound demonstrates good solubility attributed to both hydrogen bonding capabilities and dipole-dipole interactions between the protonated amine group and the alcohol hydroxyl groups.
Nonpolar Media Solubility: In contrast, the compound shows limited solubility in nonpolar solvents such as petroleum ether [4] [5]. This poor solubility in hydrophobic media is expected due to the ionic nature of the hydrochloride salt and the presence of polar functional groups. The compound shows sparingly soluble behavior in chloroform [6], which represents an intermediate polarity solvent.
Solubility Mechanisms: The enhanced water solubility of the hydrochloride salt compared to the free base results from the formation of ionic interactions with water molecules. The chloride counterion provides additional sites for hydrogen bonding, while the protonated amine group participates in electrostatic interactions with the partial negative charge on oxygen atoms in water.
Solvent Category | Solubility Level | Mechanism |
---|---|---|
Water | Highly soluble | Ionic interactions, hydrogen bonding |
Alcohols | Soluble | Hydrogen bonding, dipole interactions |
Polar organic solvents | Soluble | Dipole-dipole interactions |
Chloroform | Sparingly soluble | Limited polar interactions |
Nonpolar solvents | Slightly soluble | Minimal molecular compatibility |
The stability profile of 3-chloro-N,N-diethylpropan-1-amine hydrochloride under different environmental conditions is crucial for proper handling, storage, and application protocols.
Temperature Stability: The compound demonstrates thermal stability up to its melting point of 82°C [4]. Above this temperature, the crystalline structure begins to break down, leading to melting and potential decomposition at higher temperatures. Thermal decomposition occurs above 200°C [7], indicating a relatively stable temperature range for normal handling and storage conditions.
Humidity Sensitivity: The compound exhibits hygroscopic behavior, readily absorbing moisture from the atmosphere [8]. This moisture absorption can lead to deliquescence and potential degradation of the crystalline structure. The hygroscopic nature necessitates storage in dry conditions with appropriate desiccants or controlled humidity environments.
Light Stability: While specific photostability data is limited, the compound should be protected from prolonged light exposure as recommended in storage guidelines [9]. The presence of chlorine atoms and the amine functional group may contribute to photodegradation pathways under ultraviolet radiation.
pH Stability: The compound demonstrates stability under acidic conditions, which is expected given its nature as a hydrochloride salt [8]. However, exposure to basic conditions may lead to deprotonation and conversion to the free base form, potentially affecting solubility and stability characteristics.
Storage Recommendations: Optimal storage conditions include refrigeration at 2-8°C [9] [10], protection from light, maintenance of dry conditions, and storage under inert atmosphere (nitrogen or argon) [9]. These conditions prevent thermal decomposition, moisture absorption, photodegradation, and oxidative degradation.
Environmental Factor | Stability Response | Optimal Conditions |
---|---|---|
Temperature | Stable to 82°C, decomposes >200°C | Store at 2-8°C |
Humidity | Hygroscopic, absorbs moisture | Dry environment, use desiccants |
Light | Potential photodegradation | Store in dark containers |
pH | Stable in acidic conditions | Avoid basic environments |
Atmosphere | Air sensitive | Inert atmosphere (N₂/Ar) |
Corrosive;Irritant